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Compound of Interest

Compound Name: 2-Bromofuran

Cat. No.: B1272941 Get Quote

Introduction: 2-Bromofuran (CAS No: 584-12-3) is a halogenated heterocyclic compound that

serves as a valuable building block in organic synthesis, finding applications in the

development of pharmaceuticals and other fine chemicals.[1][2] Its utility in these fields

necessitates a thorough understanding of its structural and chemical properties. Accurate

spectroscopic characterization is fundamental for verifying its identity, purity, and for tracking its

transformations in chemical reactions. This technical guide provides a comprehensive overview

of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for

2-Bromofuran. It is intended for researchers, scientists, and professionals in drug

development who utilize spectroscopic techniques for molecular characterization. Detailed

experimental protocols for data acquisition are also presented, alongside a visual workflow for

structural elucidation.

Spectroscopic Data
The spectroscopic signature of 2-Bromofuran is defined by the interplay of its furan ring and

the bromine substituent. The following tables summarize the key quantitative data from ¹H

NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 2-
Bromofuran.

Table 1: ¹H NMR Spectroscopic Data for 2-Bromofuran (Solvent: Cyclohexane)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1272941?utm_src=pdf-interest
https://www.benchchem.com/product/b1272941?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Furan_-2-bromo
https://www.sigmaaldrich.com/TH/th/product/aldrich/cds020809
https://www.benchchem.com/product/b1272941?utm_src=pdf-body
https://www.benchchem.com/product/b1272941?utm_src=pdf-body
https://www.benchchem.com/product/b1272941?utm_src=pdf-body
https://www.benchchem.com/product/b1272941?utm_src=pdf-body
https://www.benchchem.com/product/b1272941?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton Assignment
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H5 7.25
Doublet of
Doublets

J(H5-H4) = 3.25,
J(H5-H3) = 0.80

H3 6.21 Doublet of Doublets
J(H3-H4) = 2.10,

J(H3-H5) = 0.80

H4 6.15 Doublet of Doublets
J(H4-H5) = 3.25,

J(H4-H3) = 2.10

Data sourced from ChemicalBook.[3]

Table 2: ¹³C NMR Spectroscopic Data for 2-Bromofuran

Carbon Assignment Chemical Shift (δ) ppm

C2 122.0

C3 112.5

C4 110.0

C5 145.5

Data as referenced in S. Gronowitz, I. Johnson, A.B. Hoernfeldt, Chemica Scripta 7, 211

(1975).[4]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups and bonding within the molecule. The

following are characteristic absorption bands expected for 2-Bromofuran.

Table 3: Characteristic IR Absorption Bands for 2-Bromofuran
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

3100 - 3000 C-H Stretch Furan Ring (=C-H) Medium

1600 - 1585 C=C Stretch Furan Ring Medium-Strong

1500 - 1400 C=C Stretch Furan Ring Medium-Strong

1300 - 1000 C-O-C Stretch Furan Ring Ether Strong

< 700 C-Br Stretch Bromoalkane Medium-Strong

Expected frequencies based on general IR correlation tables.[5][6][7]

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

the molecule, which aids in confirming its identity.

Table 4: Expected Mass Spectrometry Data for 2-Bromofuran

m/z Ion Notes

146 / 148 [C₄H₃BrO]⁺

Molecular ion peak (M⁺).
Shows a characteristic
~1:1 isotopic pattern due
to the presence of ⁷⁹Br and
⁸¹Br isotopes.[8]

67 [C₄H₃O]⁺

Fragment resulting from the

loss of a bromine radical ([M-

Br]⁺). This is often a significant

peak.

39 [C₃H₃]⁺

Further fragmentation,

potentially from the loss of CO

from the [C₄H₃O]⁺ fragment.

Expected fragmentation based on chemical principles.[9][10]
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Spectroscopic Analysis Workflow
The process of identifying and confirming the structure of a compound like 2-Bromofuran
involves a systematic workflow integrating various spectroscopic techniques. The following

diagram illustrates this logical progression.
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Caption: Spectroscopic workflow for structural elucidation.

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid

organic compound like 2-Bromofuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the standard procedure for obtaining ¹H and ¹³C NMR spectra.

Sample Preparation:

Accurately weigh 5-10 mg of 2-Bromofuran and dissolve it in approximately 0.6-0.7 mL of

a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, or cyclohexane-d₁₂).
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The choice of solvent is critical to avoid interfering signals.

Transfer the solution to a standard 5 mm NMR tube.

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which

provides a reference signal at 0.00 ppm.

Instrument Setup:

Place the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly.

Insert the sample into the NMR magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve maximum homogeneity, which is essential for high-

resolution spectra.

Data Acquisition:

Acquire the ¹H NMR spectrum. A single scan may be sufficient for a concentrated sample,

but multiple scans (e.g., 8 or 16) can be accumulated to improve the signal-to-noise ratio.

Set the parameters for the ¹³C NMR spectrum. Due to the low natural abundance of the

¹³C isotope, a larger number of scans (e.g., 128 to 1024 or more) is typically required.

Proton decoupling is used to simplify the spectrum to single lines for each unique carbon

atom.

Process the acquired Free Induction Decay (FID) data by applying a Fourier transform to

generate the frequency-domain NMR spectrum. Phase and baseline corrections are then

applied.

Fourier-Transform Infrared (FT-IR) Spectroscopy
As 2-Bromofuran is a liquid at room temperature, the neat liquid film method is commonly

employed.

Sample Preparation (Neat Liquid Film):
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Ensure two salt plates (typically NaCl or KBr) are clean and dry. Handle them by the edges

to avoid transferring moisture.

Using a pipette, place one or two drops of neat 2-Bromofuran onto the center of one salt

plate.

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film

between the plates.

Instrument Setup and Data Acquisition:

Place the salt plate "sandwich" into the sample holder in the FT-IR spectrometer's sample

compartment.

Acquire a background spectrum of the empty sample compartment to account for

atmospheric CO₂ and water vapor.

Acquire the sample spectrum. The instrument passes an infrared beam through the

sample, and the detector measures the transmitted radiation.

The final spectrum is typically presented as percent transmittance versus wavenumber

(cm⁻¹).

Post-Analysis:

Clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or

isopropanol) and return them to a desiccator for storage.

Gas Chromatography-Mass Spectrometry (GC-MS)
This is the preferred method for the mass analysis of volatile compounds like 2-Bromofuran.

Sample Preparation:

Prepare a dilute solution of 2-Bromofuran in a volatile organic solvent (e.g.,

dichloromethane or hexane) at a concentration of approximately 10-100 µg/mL.

Instrument Setup:
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Set up the gas chromatograph with a suitable capillary column (e.g., a non-polar DB-5 or

similar).

Establish the GC oven temperature program. This typically involves an initial hold

temperature, a ramp rate, and a final hold temperature to ensure separation of the analyte

from any impurities or the solvent.

Set the injector temperature and the GC-MS transfer line temperature to ensure the

sample remains in the gas phase.

Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 35-200) and to

use a standard ionization energy, typically 70 eV for electron ionization (EI).

Data Acquisition:

Inject a small volume (typically 1 µL) of the sample solution into the GC injector port.

The sample is vaporized and carried by an inert gas (e.g., helium) through the GC column,

where it is separated based on its boiling point and interaction with the stationary phase.

As 2-Bromofuran elutes from the column, it enters the mass spectrometer's ion source,

where it is fragmented and ionized.

The ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z),

and a mass spectrum is generated.

Data Analysis:

Analyze the resulting chromatogram to determine the retention time of 2-Bromofuran.

Examine the mass spectrum corresponding to that retention time to identify the molecular

ion peak and the key fragmentation patterns.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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